propan-2-yl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopentyl]hept-5-enoate
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Overview
Description
Propan-2-yl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopentyl]hept-5-enoate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopentyl]hept-5-enoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentyl ring, introduction of the hydroxy and phenyl groups, and the final esterification to form the propan-2-yl ester. Reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopentyl]hept-5-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl group in the cyclopentyl ring can be reduced to a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield diketones, while reduction of the carbonyl group can produce secondary alcohols.
Scientific Research Applications
Propan-2-yl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopentyl]hept-5-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of propan-2-yl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopentyl]hept-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopentyl]hept-5-enoate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, or selectivity in its applications.
Properties
Molecular Formula |
C26H38O5 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
propan-2-yl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-23,25,27,29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22+,23+,25+/m0/s1 |
InChI Key |
ZSGHYOSSOMJHCF-CWKSZJALSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/C[C@@H]1[C@H]([C@@H](CC1=O)O)CC[C@H](CCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)CCC(CCC2=CC=CC=C2)O |
Origin of Product |
United States |
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